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Compound of Interest

Compound Name:
2-Methyl-1H-imidazole-4-

carboxylic acid

Cat. No.: B138944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

imidazole carboxylic acid derivatives across various therapeutic targets. While the initial focus

was on 2-methyl substituted analogs, the available research necessitates a broader scope to

encompass the wider class of imidazole carboxylic acids, with specific insights into the role of

the 2-methyl group where data is available. This guide summarizes quantitative data, details

experimental protocols, and visualizes key concepts to aid in the rational design of novel

therapeutics.

Angiotensin II Receptor Antagonism
Imidazole-5-carboxylic acid derivatives have been extensively studied as nonpeptide

antagonists of the angiotensin II (AII) AT1 receptor, a key target for the treatment of

hypertension. The core scaffold typically features a biphenyl tetrazole moiety at the N-1

position of the imidazole ring, which mimics the C-terminal carboxylate of angiotensin II.

Structure-Activity Relationship
The SAR of these compounds reveals several key features for potent AT1 receptor

antagonism:
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Substituents at the 2-position: A linear alkyl group, such as a propyl or butyl group, at this

position is crucial for hydrophobic interactions with the receptor.

Substituents at the 4-position: Various alkyl, alkenyl, and hydroxyalkyl groups have been

explored. The introduction of a 4-(1-hydroxyalkyl) group can lead to strong binding affinity.[1]

The Carboxylic Acid at the 5-position: This group is thought to engage in hydrogen bonding

with the receptor. Its esterification can lead to prodrugs with improved oral bioavailability.[1]

[2]

The Biphenyl Tetrazole Moiety: This acidic group is essential for binding to a basic region of

the receptor.[2]

While a systematic study on the effect of a 2-methyl group in this specific scaffold is not

detailed in the provided results, the general trend suggests that a slightly larger alkyl group is

preferred for optimal hydrophobic pocket filling.

Comparative Activity of Imidazole-5-Carboxylic Acid
Derivatives as AT1 Antagonists

Compound ID R2-Substituent R4-Substituent

In Vitro AT1
Receptor
Binding IC50
(nM)

In Vivo
Antihypertensi
ve Activity

Losartan n-Butyl -CH2OH Potent Clinically Used

Analog 1 n-Propyl -C(CH3)2OH Potent

Potent oral

activity as ester

prodrug

Analog 2 n-Butyl -C(CH3)2OH Potent

Promising oral

activity as ester

prodrug

Analog 3 Ethyl -C(CH3)2OH Less Potent
Reduced in vivo

efficacy
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Note: This table is a representative summary based on general SAR findings. Specific IC50

values for a direct comparison including a 2-methyl analog were not available in the provided

search results.

Experimental Protocols
AT1 Receptor Binding Assay:

Preparation of Membranes: Rat adrenal cortical membranes are prepared by

homogenization and centrifugation.

Binding Reaction: The membranes are incubated with radiolabeled [125I]-Angiotensin II in

the presence of varying concentrations of the test compounds.

Separation: The bound and free radioligand are separated by filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis.[3]

Metallo-β-Lactamase Inhibition
The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-

lactamases (MBLs), is a significant public health concern. 1H-imidazole-2-carboxylic acid has

been identified as a core scaffold for the development of MBL inhibitors.[4] These inhibitors

function by chelating the zinc ions in the active site of the enzyme.

Structure-Activity Relationship
Key SAR insights for 1H-imidazole-2-carboxylic acid derivatives as MBL inhibitors include:

The Imidazole-2-Carboxylic Acid Moiety: This fragment acts as a metal-binding

pharmacophore (MBP) and is crucial for inhibitory activity. Its replacement generally leads to

a decrease in potency.[4]
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Substituents at the N-1 Position: The nature of the substituent at this position significantly

influences the inhibitory potency and spectrum of activity against different MBLs. Appropriate

substituents can engage with flexible active site loops, enhancing inhibition.[5] For instance,

certain aromatic and heterocyclic rings at this position have been shown to be beneficial.

One study identified a derivative (compound 28) with an IC50 value of 0.018 µM for both VIM-2

and VIM-5, highlighting the potential of this scaffold.[4]

Comparative Activity of 1H-Imidazole-2-Carboxylic Acid
Derivatives as MBL Inhibitors

Compound ID R1-Substituent VIM-2 IC50 (µM) VIM-5 IC50 (µM)

28
(Structure not detailed

in abstract)
0.018 0.018

55
(Structure not detailed

in abstract)
Potent Not Reported

Note: This table is based on the available data, which did not specify the exact structures of the

most potent compounds in the abstracts. A 2-methyl substituent was not explicitly mentioned in

the context of the most active compounds.

Experimental Protocols
MBL Inhibition Assay (Nitrocefin-Based):

Reagents: Purified MBL enzyme, nitrocefin (a chromogenic β-lactam substrate), and assay

buffer (e.g., 50 mM HEPES, pH 7.5, with ZnCl2).

Assay Procedure:

Serial dilutions of the test inhibitor are prepared.

The inhibitor is pre-incubated with the MBL enzyme.

The reaction is initiated by the addition of nitrocefin.
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The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at a

specific wavelength over time using a microplate reader.

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is

plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[6][7]

Insulin-Degrading Enzyme Inhibition
Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the degradation of insulin

and amyloid-β, making it a target for the treatment of type 2 diabetes and Alzheimer's disease.

Imidazole-derived acetic acids have been identified as IDE inhibitors.

Structure-Activity Relationship
The SAR for this class of inhibitors indicates that:

The Imidazole Ring: This moiety is critical for activity.[8]

The Carboxylic Acid and Tertiary Amine: These functional groups are also essential for

potent inhibition.[8]

Substrate-Selective Inhibition: Interestingly, some imidazole-derived acetic acid modulators

have been shown to selectively inhibit the degradation of amyloid-β over insulin.[8]

Experimental Protocols
IDE Inhibition Assay (Fluorogenic Substrate):

Reagents: Recombinant human IDE, a fluorogenic IDE substrate (e.g., Mca-

RPPGFSAFK(Dnp)-OH), and assay buffer.[9][10]

Assay Procedure:

The test inhibitor is pre-incubated with the IDE enzyme.

The reaction is initiated by the addition of the fluorogenic substrate.

The increase in fluorescence, resulting from the cleavage of the substrate, is measured

over time using a fluorescence plate reader.
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Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value is

calculated by plotting the percent inhibition against the inhibitor concentration.[9][10]

Visualizations
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Caption: A simplified workflow for a typical structure-activity relationship (SAR) study.

Angiotensin II Receptor Antagonist Binding
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Key Interactions of Imidazole AT1 Antagonists
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Caption: A diagram illustrating the key binding interactions of imidazole AT1 antagonists.

MBL Inhibition Mechanism

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b138944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of MBL Inhibition
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Caption: The mechanism of MBL inhibition by imidazole-2-carboxylic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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